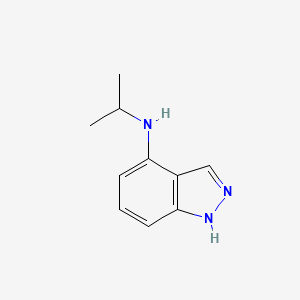

Indazol-4-amine, N-(1-methylethyl)-

Description

BenchChem offers high-quality Indazol-4-amine, N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indazol-4-amine, N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-propan-2-yl-1H-indazol-4-amine |

InChI |

InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |

InChI Key |

VBYKTKTXQXNGBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC2=C1C=NN2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(isopropylamino)-1H-indazole: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

Introduction: The Prominence of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] Its structural resemblance to purines and indoles allows it to function as a bioisostere, often leading to improved metabolic stability and pharmacokinetic profiles.[4] Consequently, indazole derivatives have been successfully developed into therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.[4][6][7]

This guide focuses on a specific derivative, 4-(isopropylamino)-1H-indazole. The introduction of an isopropylamino group at the 4-position of the indazole core can significantly influence its physicochemical properties and biological activity. The isopropyl group can enhance lipophilicity and potentially introduce specific steric interactions within a target protein's binding site.

Physicochemical Properties

While experimental data for 4-(isopropylamino)-1H-indazole is not available, its physicochemical properties can be predicted. The properties of the parent compound, 4-amino-1H-indazole, are also provided for comparison.

| Property | 4-(isopropylamino)-1H-indazole (Predicted) | 4-amino-1H-indazole (Known) |

| Molecular Formula | C₁₀H₁₃N₃ | C₇H₇N₃[1] |

| Molecular Weight | 175.23 g/mol | 133.15 g/mol [1] |

| CAS Number | Not available | 41748-71-4[1][2][3] |

| Synonyms | N-isopropyl-1H-indazol-4-amine | 1H-Indazol-4-amine[1] |

| Melting Point | Not available | 150-151 °C[1] |

| Boiling Point | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF. | Soluble in organic solvents.[3] |

Synthesis of 4-(isopropylamino)-1H-indazole

The synthesis of 4-(isopropylamino)-1H-indazole can be achieved through the N-alkylation of the readily available 4-amino-1H-indazole. A common and effective method for this transformation is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination involves the reaction of an amine (4-amino-1H-indazole) with a ketone (acetone) to form a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. This method is widely used due to its efficiency and the stability of the resulting C-N bond.

Caption: Proposed synthetic workflow for 4-(isopropylamino)-1H-indazole via reductive amination.

Detailed Experimental Protocol

Materials:

-

4-amino-1H-indazole

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-amino-1H-indazole (1.0 eq) in anhydrous DCM or DCE (10-15 mL per mmol of amine), add acetone (1.5-2.0 eq).

-

If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the formation of the Schiff base intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Once the formation of the imine is observed (which can be monitored by TLC or LC-MS), add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 4-(isopropylamino)-1H-indazole.

Causality behind Experimental Choices:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like sodium borohydride, which minimizes side reactions.

-

DCM or DCE are good solvents for this reaction as they are aprotic and can dissolve the reactants and intermediates.

-

The acid catalyst protonates the carbonyl group of acetone, making it more electrophilic and accelerating the initial imine formation.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-(isopropylamino)-1H-indazole, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The ¹H NMR spectrum should show characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons of the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Potential Biological Activity and Applications

While the specific biological activity of 4-(isopropylamino)-1H-indazole has not been reported, the indazole scaffold is a well-established pharmacophore in numerous drug discovery programs.[4][5] Derivatives of 4-aminoindazole have shown potential as:

-

Anti-inflammatory and Analgesic Agents: Several 4-substituted indazole derivatives have demonstrated anti-inflammatory, analgesic, and antipyretic properties.[6][8]

-

Anticancer Agents: The indazole nucleus is a core component of several approved kinase inhibitors used in cancer therapy.[7] It is plausible that 4-(isopropylamino)-1H-indazole could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival.

Potential Mechanism of Action: Kinase Inhibition

Many indazole-based drugs function as ATP-competitive inhibitors of protein kinases. The indazole ring often forms key hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the adenine moiety of ATP.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 41748-71-4 Cas No. | 4-Amino-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. mdpi.com [mdpi.com]

- 8. 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Regioselective Synthesis of N-isopropyl-1H-indazol-4-amine

Abstract & Strategic Overview

The synthesis of N-isopropyl-1H-indazol-4-amine represents a critical transformation in the development of kinase inhibitors (e.g., ROCK2, AKT, and PARP inhibitors). The indazole scaffold serves as a bioisostere for indole or purine, providing unique hydrogen-bonding capabilities within ATP-binding pockets.

This guide details the Direct Reductive Amination protocol. Unlike traditional alkylation methods using isopropyl halides—which suffer from poor regioselectivity (N1 vs. N2 vs. C4-amine alkylation) and over-alkylation—reductive amination using Sodium Triacetoxyborohydride (STAB) offers superior chemoselectivity.

Key Chemical Challenges Solved:

-

Regioselectivity: Differentiating the exocyclic C4-amine from the acidic endocyclic N1-H (pKa ~13.9).

-

Electronic Deactivation: The pyrazole ring acts as an electron-withdrawing group, reducing the nucleophilicity of the C4-amine compared to standard anilines, often requiring acid catalysis or Lewis acid activation.

-

Mono- vs. Di-alkylation: Steric control of the isopropyl group effectively stops the reaction at the secondary amine stage.

Retrosynthetic Analysis & Mechanism

The most atom-economical route disconnects the C4-nitrogen-carbon bond. The precursor, 1H-indazol-4-amine , is reacted with acetone to form a transient Schiff base (imine), which is selectively reduced in situ.

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Mechanistic Insight: The STAB Advantage

Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is less reducing than NaBH₄.[1] STAB does not reduce ketones (acetone) at an appreciable rate but rapidly reduces protonated imines. This kinetic differentiation allows for a "one-pot" procedure without the need to pre-form and isolate the unstable imine.

Experimental Protocol: Direct Reductive Amination

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |

| 1H-Indazol-4-amine | 1.0 | Substrate | Purity >97% essential.[3] |

| Acetone | 5.0 - 10.0 | Carbonyl Source | Use as reagent & co-solvent. Dryness is not critical. |

| STAB | 1.5 - 2.0 | Reducing Agent | Moisture Sensitive. Handle as solid or fresh slurry. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes imine formation (pH ~4-5). |

| 1,2-Dichloroethane (DCE) | Solvent | Main Solvent | Preferred over DCM for higher T (if needed). |

Step-by-Step Procedure

Step 1: Imine Formation Equilibrium

-

Charge a dry reaction vessel (equipped with a stir bar and N₂ inlet) with 1H-indazol-4-amine (1.0 equiv).

-

Add DCE (concentration 0.1 M to 0.2 M).

-

Add Acetone (5.0 equiv) and Acetic Acid (1.5 equiv).

-

Crucial Step: Stir at Room Temperature (20–25 °C) for 30–60 minutes .

-

Why? The 4-amino group is electron-deficient. Allowing time for the equilibrium to shift toward the imine/hemiaminal before adding the reducing agent improves conversion.

-

Step 2: Selective Reduction 5. Cool the mixture to 0 °C (ice bath). 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

- Note: Gas evolution (H₂) may occur but is usually minimal.

- Remove the ice bath and allow the reaction to warm to Room Temperature .

- Stir for 12–24 hours . Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

- Target: Disappearance of starting amine (m/z 134) and appearance of product (m/z 176).

Step 3: Quench & Workup 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until pH ~8.

- Caution: CO₂ evolution will be vigorous.

- Extract the aqueous layer with DCM (or EtOAc) (3 x volume).

- Combine organic layers and wash with Brine .

- Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification

-

Flash Chromatography: Silica gel.

-

Eluent: Gradient of 0% to 50% EtOAc in Hexanes (or 0-5% MeOH in DCM for polar impurities).

-

Note: The free N1-H indazole can streak on silica. Adding 1% Triethylamine (TEA) to the eluent sharpens the peaks.

Process Workflow Diagram

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization (Power User Tips)

Scenario A: Low Conversion (Sluggish Reaction)

The electron-poor nature of the indazole ring can make the amine a poor nucleophile.

-

Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[4]

-

Protocol Modification: Mix Amine + Acetone + Ti(OiPr)₄ (1.5 equiv) neat or in minimal THF. Stir 2h to force imine formation (scavenges water). Then dilute with EtOH and add NaBH₄ (or STAB).

-

Warning: Ti(OiPr)₄ can coordinate to the N1-H. If using this method, ensure rigorous quenching with Rochelle's Salt (Sodium potassium tartrate) to break the titanium emulsion during workup.

Scenario B: N1-Alkylation Side Product

While rare with acetone/STAB, if N1-isopropylation is observed (confirmed by NMR NOE studies):

-

Protect N1 first: Use a Boc group.

-

(Boc)₂O, DMAP, TEA, DCM → N1-Boc-indazol-4-amine .

-

Perform reductive amination (standard STAB protocol).[1]

-

Deprotect: TFA/DCM (1:1), 1h.

-

-

Solvent Switch: Switch from DCE to Methanol . Methanol solvates the N1-H better, potentially reducing its reactivity, though STAB decomposes faster in MeOH. If using MeOH, switch reductant to NaBH₃CN (Sodium Cyanoborohydride) + AcOH.

Scenario C: Solubility Issues

Indazoles can be insoluble in non-polar solvents.

-

Solution: Use THF or a DCE/DMF (9:1) mixture. STAB is compatible with THF.

Characterization Data (Expected)

| Technique | Expected Signal / Value | Interpretation |

| LC-MS (ESI+) | 176.1 [M+H]⁺ | Base peak. |

| ¹H NMR (DMSO-d₆) | δ 1.18 (d, 6H) | Isopropyl methyls (doublet). |

| δ 3.65 (sept, 1H) | Isopropyl methine (septet). | |

| δ 5.9 - 6.2 (br s, 1H) | Exocyclic N-H (amine). | |

| δ 12.8 (br s, 1H) | Endocyclic Indazole N1-H. | |

| δ 6.3 - 7.5 (m, 3H) | Aromatic protons (C5, C6, C7). |

References

-

General Reductive Amination Reviews

- Meanwell, N. A., et al. "Regioselective Functionalization of 1H-Indazoles." Journal of Medicinal Chemistry. (General reference for N1 vs N2 vs C4 selectivity).

-

Titanium-Mediated Reductive Amination

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 1990, 55 , 2552–2554. Link

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Protocol for Buchwald-Hartwig coupling of 4-aminoindazole with isopropyl halides

Application Note: Strategic C-N Bond Formation on the Indazole Scaffold

Executive Summary & Strategic Analysis

The Challenge: The user has requested a protocol for the "Buchwald-Hartwig coupling of 4-aminoindazole with isopropyl halides." From a strict organometallic perspective, this request contains a mechanistic contradiction that must be addressed to ensure experimental success.

Scientific Correction (The "Why"): The Buchwald-Hartwig (B-H) amination is formally defined as the Palladium-catalyzed cross-coupling of an aryl (pseudo)halide with an amine .

-

Standard B-H: Aryl-X + Alkyl-NH₂

Aryl-NH-Alkyl (High Success). -

The User's Request: Aryl-NH₂ + Alkyl-X

Aryl-NH-Alkyl.

While the product is identical, the reaction of an aryl amine with a secondary alkyl halide (isopropyl halide) is not a Buchwald-Hartwig coupling; it is a transition-metal-catalyzed

-

-Hydride Elimination: Secondary alkyl halides (like isopropyl iodide) rapidly undergo

-

Oxidative Addition Kinetics: Oxidative addition of Pd(0) into

C-X bonds is significantly slower than into

The Solution (The Protocol): To utilize the robustness of Buchwald-Hartwig chemistry for this specific target (N-isopropyl-1H-indazol-4-amine), we must invert the retrosynthesis . The optimal route uses 4-haloindazole and isopropylamine .

This guide provides:

-

Protocol A (Recommended): The "True" Buchwald-Hartwig route (4-Bromoindazole + Isopropylamine).

-

Protocol B (Alternative): Reductive Amination (Best for 4-Aminoindazole starting material).

-

Protocol C (Literal): Direct Alkylation (Addressing the specific prompt constraints with necessary caveats).

Decision Matrix & Pathway Visualization

The following diagram illustrates the strategic decision-making process for synthesizing the target molecule based on available starting materials.

Caption: Retrosynthetic analysis showing the optimal Buchwald-Hartwig route (Blue) versus the user's requested reactant path (Red).

Protocol A: The "True" Buchwald-Hartwig Coupling (Recommended)

This protocol is the industry standard for installing a secondary alkyl amine onto a heteroaryl scaffold. It utilizes RuPhos , a ligand specifically engineered by the Buchwald lab to facilitate the coupling of secondary amines and bulky substrates while preventing catalyst deactivation.

Substrates: 1-Boc-4-bromo-1H-indazole (Electrophile) + Isopropylamine (Nucleophile). Note: Protecting the Indazole N1 (e.g., with Boc or THP) is crucial to prevent catalyst poisoning by the acidic N-H.

Reagents & Materials

| Component | Role | Equivalents | Specific Reagent |

| Substrate | Electrophile | 1.0 | 1-Boc-4-bromoindazole |

| Amine | Nucleophile | 1.5 | Isopropylamine (Anhydrous) |

| Catalyst | Pre-catalyst | 0.02 (2 mol%) | RuPhos Pd G4 (or Pd(OAc)₂ + RuPhos) |

| Base | Proton Scavenger | 2.0 | NaOtBu (Sodium tert-butoxide) |

| Solvent | Medium | 0.2 M | Toluene or 1,4-Dioxane (Anhydrous, Degassed) |

Step-by-Step Procedure

-

Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Charging Solids: Inside a glovebox (or under counter-flow N₂), add:

-

1-Boc-4-bromoindazole (1.0 mmol, 297 mg)

-

NaOtBu (2.0 mmol, 192 mg)

-

RuPhos Pd G4 (0.02 mmol, 17 mg)

-

-

Solvent Addition: Seal the vial with a septum cap. Inject anhydrous Toluene (5.0 mL) via syringe.

-

Amine Addition: Inject Isopropylamine (1.5 mmol, 128 µL) slowly.

-

Tip: Isopropylamine is volatile (bp 32°C). Ensure the needle is submerged in the solvent during addition.

-

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4-12 hours.

-

Monitoring: Check via LC-MS.[1] Look for the disappearance of the bromide (M+H) and appearance of the product.

-

-

Work-up:

-

Deprotection (if necessary): If the Boc group remains, treat the crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour to yield the free indazole.

-

Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Reductive Amination (Best for 4-Aminoindazole)

If you are constrained to start with 4-aminoindazole , this is the chemically superior alternative to using alkyl halides.

Concept: 4-Aminoindazole + Acetone

Step-by-Step Procedure

-

Imine Formation: In a round-bottom flask, dissolve 4-aminoindazole (1.0 mmol) in Dichloromethane (DCM) (10 mL).

-

Reagents: Add Acetone (5.0 mmol, excess) and Acetic Acid (1.0 mmol, catalytic/activator). Stir at Room Temperature for 30 mins.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in portions.

-

Why STAB? It is milder than NaBH₄ and will reduce the imine selectively without reducing the acetone solvent or the indazole ring.

-

-

Stir: Allow to warm to RT and stir overnight.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Protocol C: Direct Alkylation (The "Literal" Request)

Warning: This method is prone to over-alkylation (forming the

Substrates: 4-Aminoindazole + Isopropyl Iodide.

Step-by-Step Procedure

-

Protection: It is highly recommended to use 1-Boc-4-aminoindazole to prevent N1 alkylation.

-

Solvation: Dissolve 1-Boc-4-aminoindazole (1.0 mmol) in DMF (5 mL).

-

Base: Add Cesium Carbonate (

) (1.2 mmol).-

Why Cesium? The "Cesium Effect" improves solubility and can sometimes favor mono-alkylation over bis-alkylation.

-

-

Alkylation: Add Isopropyl Iodide (1.1 mmol) dropwise.

-

Critical Control: Do not add excess halide.

-

-

Heat: Stir at 60°C for 12 hours.

-

Work-up: Pour into water, extract with EtOAc.

-

Purification: Requires careful column chromatography to separate Mono-iPr (Target) from Bis-iPr (Impurity).

Mechanistic Insight: The Buchwald Cycle

Understanding why the "True" Buchwald route (Protocol A) is superior requires visualizing the catalytic cycle. The bulky RuPhos ligand facilitates the difficult reductive elimination of the bulky isopropyl group.

Caption: The Pd(0)/Pd(II) catalytic cycle using RuPhos. Note that oxidative addition occurs on the Aryl Halide, not the Alkyl Halide.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning by Indazole N1 | Use 1-Boc or 1-THP protected indazole. |

| No Reaction | Oxidative addition failure | Switch to XPhos Pd G4 or increase temp to 100°C. |

| Bis-Alkylation | (In Protocol C only) Uncontrolled SN2 | Switch to Protocol A (Buchwald) or Protocol B (Reductive Amination). |

| Protodehalogenation | Reduction of Ar-Br to Ar-H | Solvent not anhydrous; ensure Toluene is dry. Reduce reaction time. |

References

-

RuPhos Ligand Development

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Buchwald-Hartwig General Protocol

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Reductive Amination Standards

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Indazole Chemistry & Protection

- Gaulon, C., et al. (2005). Palladium-catalyzed N-arylation of indazoles. Synthesis, 2005(13), 2227-2233.

Sources

Application Note: N-isopropyl-1H-indazol-4-amine as a Hinge-Binding Scaffold for LRRK2 Inhibitors

Executive Summary & Strategic Rationale

This technical guide details the utility of N-isopropyl-1H-indazol-4-amine (CAS 1178366-88-5) as a critical intermediate in the synthesis of Type I ATP-competitive inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) .

LRRK2 inhibition is a leading therapeutic strategy for Parkinson’s Disease (PD). While first-generation inhibitors (e.g., LRRK2-IN-1) suffered from poor blood-brain barrier (BBB) penetrance and off-target effects, the amino-indazole scaffold has emerged as a "privileged structure" for CNS-active kinase inhibitors.

Why this Intermediate? The N-isopropyl-1H-indazol-4-amine moiety functions as a high-affinity hinge binder .

-

Hinge Interaction: The indazole motif mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the LRRK2 hinge region (residues E1948 and A1950).

-

Selectivity: The N-isopropyl substitution at the 4-amino position exploits a hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity against structurally similar kinases (e.g., TTK, JAK family).

-

CNS Properties: The indazole core is less polar than the varying aminopyrimidine equivalents, often resulting in improved Multiparameter Optimization (MPO) scores for CNS penetration.

Chemical Synthesis Protocol

Retrosynthetic Logic (Fragment-Based Design)

The synthesis of high-potency LRRK2 inhibitors using this intermediate typically follows a convergent Nucleophilic Aromatic Substitution (SNAr) strategy. The N-isopropyl-1H-indazol-4-amine (Fragment A) acts as the nucleophile attacking a di-halogenated core (Fragment B, typically a pyrimidine or triazine), followed by the addition of a solubilizing tail (Fragment C).

Protocol: Coupling Reaction (SNAr)

Objective: Synthesize a core scaffold intermediate by coupling N-isopropyl-1H-indazol-4-amine to 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Reagents:

-

Starting Material A: N-isopropyl-1H-indazol-4-amine (1.0 equiv)[1]

-

Starting Material B: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: n-Butanol (or DMF for higher solubility)

-

Temperature: 80°C - 100°C

Step-by-Step Procedure:

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (217 mg, 1.0 mmol) in n-Butanol (5 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Slowly add DIPEA (0.44 mL, 2.5 mmol) followed by N-isopropyl-1H-indazol-4-amine (175 mg, 1.0 mmol) portion-wise.

-

Expert Insight: Adding the amine slowly at low temperature controls regioselectivity. We target the C4-position of the pyrimidine (less sterically hindered than C2).

-

-

Reaction: Remove the ice bath and heat the reaction mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the starting indazole (M+H = 176.1) and formation of the mono-substituted product (M+H ≈ 356.1).

-

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography (SiO2, 0–50% EtOAc in Hexanes). The regioisomer where the amine attacks the C4-position of the pyrimidine is typically the major product.

Yield Expectation: 65–75% as a pale yellow solid.

Biological Validation Protocols

Once the final inhibitor is synthesized (after adding the solubilizing tail in the next step), it must be validated using the following cascade.

Biochemical Potency: LRRK2 LanthaScreen™ Eu Kinase Assay

-

Purpose: Determine the IC50 of the compound against the catalytic domain of LRRK2.

-

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

-

Tracer: Kinase Tracer 236 (Invitrogen).

-

Antibody: Eu-anti-GST.

Protocol Summary:

-

Prepare 3x serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

-

Incubate inhibitor with 5 nM Recombinant LRRK2 (G2019S mutant or WT) and 2 nM Eu-anti-GST antibody in assay buffer.

-

Add Kinase Tracer 236 (Concentration optimized to Kd).

-

Incubate for 1 hour at Room Temperature.

-

Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

-

Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Inhibitor] to derive IC50.

Cellular Potency: pS935-LRRK2 Western Blot[4]

-

Purpose: Confirm target engagement in a cellular context. LRRK2 inhibition leads to the dephosphorylation of Serine 935 (a biomarker of LRRK2 activity).

-

Cell Line: LRRK2-WT or G2019S transfected HEK293 cells, or SH-SY5Y cells.

Protocol Summary:

-

Treatment: Treat cells with the inhibitor (0.1 nM – 1 µM) for 90 minutes.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

-

Blotting: Run SDS-PAGE. Transfer to nitrocellulose.

-

Detection:

-

Primary Ab: Rabbit anti-LRRK2 pS935 (Abcam ab133450).

-

Normalization Ab: Mouse anti-Total LRRK2 (Neuromab).

-

-

Quantification: Calculate the ratio of pS935/Total LRRK2 signal. A potent inhibitor derived from this scaffold should show >50% reduction in pS935 at <50 nM.

Visualizations & Workflows

Synthesis & Assay Cascade

The following diagram illustrates the chemical incorporation of the intermediate and the subsequent testing logic.

Caption: Workflow depicting the convergent synthesis of LRRK2 inhibitors using the indazole-4-amine scaffold and the subsequent biological validation cascade.

Senior Scientist's "Expert Insights"

Troubleshooting the Synthesis

-

Regioselectivity Issues: The indazole ring has two nitrogens (N1 and N2). While the exocyclic amine (at C4) is the intended nucleophile, the N1-H can be reactive under strong basic conditions.

-

Solution: Use a mild base like DIPEA rather than NaH. If N1-alkylation is observed, consider protecting the N1 position with a THP (tetrahydropyranyl) or SEM group prior to the coupling step, then deprotect with acid (TFA) at the very end.

-

-

Solubility: Indazole intermediates can be notoriously insoluble. If n-Butanol fails to dissolve the reactants at 80°C, switch to DMF or NMP, but be prepared for a more difficult workup (requires extensive water washing to remove the solvent).

Structural Activity Relationship (SAR) Notes

-

The Isopropyl Group: Do not remove the isopropyl group without careful consideration. It fills a specific hydrophobic pocket.[4] Replacing it with a Methyl group often retains potency but loses kinase selectivity. Replacing it with a Hydrogen (primary amine) usually collapses cellular potency due to poor permeability.

-

The "Gatekeeper": This scaffold is particularly effective against the G2019S mutant of LRRK2 because the indazole orientation tolerates the bulky Methionine gatekeeper residue better than some older aminopyrimidine scaffolds.

References

-

Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[5][6][7][8] Journal of Medicinal Chemistry.

-

Scott, J. D., et al. (2017).[7] "Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity."[7] Journal of Medicinal Chemistry.

-

Genentech, Inc. (2014). "Patent WO2014052594A1: Indazole inhibitors of LRRK2." World Intellectual Property Organization.

-

Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Invitrogen User Guide.

-

Abcam. "Anti-LRRK2 (phospho S935) antibody [UDD2 10(3)] (ab133450)." Product Datasheet.

Sources

- 1. 105684-53-5|4-(Piperazin-1-yl)-1H-indazole|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. acs.figshare.com [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

Application Note: Two-Step Synthesis of 4-(Isopropylamino)indazole from 4-Nitroindazole

Executive Summary

The indazole ring system is an emerging privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for indole and benzimidazole in the development of kinase inhibitors and receptor antagonists[1]. Specifically, 4-aminoindazole derivatives serve as critical building blocks for targeted therapeutics, including Abbott Laboratories' pain management drug candidate ABT-102[2]. The functionalization of the C4-amino group via reductive amination to yield 4-(isopropylamino)indazole is a highly effective structural modification used to modulate target binding affinity and lipophilicity. This application note details a robust, scalable, and self-validating two-step protocol for this transformation.

Mechanistic Causality & Experimental Design

As with any scalable synthetic route, reagent selection must be driven by chemoselectivity, safety, and downstream purification efficiency.

Step 1: Catalytic Hydrogenation of 4-Nitroindazole The conversion of 4-nitroindazole to 4-aminoindazole can theoretically be achieved via dissolving metal reductions (e.g., SnCl₂ in HCl). However, such acidic metal-mediated conditions often lead to undesired electrophilic chlorination at the C-7 position, generating 4-amino-7-chloroindazole as a major byproduct[3]. To ensure absolute chemoselectivity, we employ catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) in methanol[4]. This method acts as a self-validating system : the stoichiometric uptake of hydrogen gas directly correlates with reaction progress, and the cessation of gas consumption precisely indicates complete conversion.

Step 2: Reductive Amination with Acetone The alkylation of 4-aminoindazole with acetone proceeds via a transient iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over stronger hydrides like NaBH₄. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, rendering NaBH(OAc)₃ mild enough to selectively reduce the protonated iminium ion without reducing the unreacted acetone. This chemoselectivity prevents the generation of isopropanol and strictly suppresses over-alkylation (di-isopropylation). Glacial acetic acid is introduced as a catalyst to accelerate the initial imine condensation.

Reaction Pathway Visualization

Reaction workflow for the two-step synthesis of 4-(isopropylamino)indazole.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 4-Aminoindazole (Nitro Reduction)

-

Setup: Charge a flame-dried 100 mL round-bottom flask with 4-nitroindazole (1.63 g, 10.0 mmol) and anhydrous methanol (50 mL) to achieve a 0.2 M solution.

-

Catalyst Addition: Flush the flask with argon. Carefully add 10% Pd/C (163 mg, 10 wt% relative to the substrate). Expert Insight: Always add the catalyst under an inert atmosphere to prevent the ignition of methanol vapors.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (1 atm) and stir the suspension vigorously at 25 °C.

-

Validation: Monitor the reaction via LC-MS or TLC (EtOAc/Hexanes 1:1). The reaction is typically complete within 3–5 hours when hydrogen uptake ceases[3].

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol (30 mL). Caution: Do not allow the Celite pad to dry out, as spent Pd/C is highly pyrophoric.

-

Isolation: Concentrate the filtrate in vacuo to afford 4-aminoindazole as a pale solid. This intermediate is generally >95% pure and can be used directly in the next step without further purification[4].

Protocol B: Preparation of 4-(Isopropylamino)indazole (Reductive Amination)

-

Imine Formation: In a 100 mL round-bottom flask, dissolve the crude 4-aminoindazole (1.33 g, 10.0 mmol) in 1,2-dichloroethane (DCE) (40 mL). Add acetone (3.68 mL, 50.0 mmol, 5.0 equiv) followed by glacial acetic acid (0.63 mL, 11.0 mmol, 1.1 equiv).

-

Pre-activation: Stir the mixture at room temperature for 30 minutes to allow the equilibrium to favor the iminium intermediate.

-

Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv). The reaction will exhibit a mild exotherm.

-

Propagation: Stir the resulting opaque suspension at 25 °C for 12–16 hours under a nitrogen atmosphere.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and decompose unreacted hydride. Stir until gas evolution (CO₂) ceases.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield 4-(isopropylamino)indazole.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following analytical markers should be used to validate the success of each transformation.

| Parameter | Step 1: Nitro Reduction | Step 2: Reductive Amination |

| Precursor | 4-Nitroindazole | 4-Aminoindazole |

| Reagents | 10% Pd/C, H₂ gas | Acetone, NaBH(OAc)₃, AcOH |

| Solvent | Methanol (MeOH) | 1,2-Dichloroethane (DCE) |

| Reaction Time | 3–5 hours | 12–16 hours |

| Expected Yield | 90–95% | 75–85% |

| LC-MS (ESI+) | m/z 134.1 [M+H]⁺ | m/z 176.1 [M+H]⁺ |

| Key ¹H NMR Shift | ~5.50 ppm (br s, 2H, -NH₂) | ~3.65 ppm (septet, 1H, -CH (CH₃)₂) |

References

1.[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). URL:[Link] 2.[3] Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Heterocycles (Vol. 68, No. 12, 2006). URL:[Link] 3.[2] Applications of Transition Metal Catalysis in Drug Discovery and Development. John Wiley & Sons, Inc. URL:[Link] 4.[4] US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. Google Patents. URL:

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. people.uniurb.it [people.uniurb.it]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents - Google Patents [patents.google.com]

Application Note: Chemoselective N-Alkylation of 1H-Indazol-4-amine via Reductive Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of kinase inhibitors, oncology drug scaffolds, and custom heterocyclic building blocks.

Executive Summary

The functionalization of indazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the N-alkylation of the exocyclic amine in 1H-indazol-4-amine to form secondary amines (e.g., N-isopropyl-1H-indazol-4-amine) is a critical transformation. While reductive amination is the standard approach[1], utilizing acetone and Sodium Borohydride (NaBH₄) presents unique kinetic and thermodynamic challenges.

This application note provides an authoritative, field-proven protocol for the highly chemoselective N-alkylation of 1H-indazol-4-amine. By employing a Titanium(IV) isopropoxide [Ti(O-iPr)₄]-mediated stepwise approach, researchers can bypass the limitations of direct hydride reduction, ensuring high yields, preventing over-alkylation, and maintaining the integrity of the indazole ring nitrogens.

Mechanistic Insights & Causality: The "Why" Behind the Chemistry

To achieve a successful reductive amination, one must understand the competing kinetic pathways in the reaction vessel. Direct mixing of 1H-indazol-4-amine, acetone, and NaBH₄ typically results in reaction failure. The causality behind this lies in three factors:

-

Attenuated Nucleophilicity: The lone pair on the exocyclic primary amine (N4) of 1H-indazol-4-amine is partially delocalized into the electron-deficient indazole core. This makes it significantly less nucleophilic than standard aliphatic amines.

-

Ketone Reactivity: Acetone is sterically hindered and electronically less reactive than aldehydes. The equilibrium for imine formation without a strong dehydrating agent is thermodynamically unfavorable.

-

Premature Hydride Reduction: NaBH₄ is a highly reactive hydride donor. If introduced while the amine and ketone are merely equilibrating, NaBH₄ will rapidly reduce the acetone to isopropanol before the imine can form, effectively quenching the electrophile[2].

The Expert Solution: To solve this, we utilize a two-step, one-pot Lewis acid-mediated protocol[3]. Ti(O-iPr)₄ acts as both a potent Lewis acid to activate the ketone and a water scavenger to drive the equilibrium entirely toward the transient titana-imine complex. Once the imine is fully formed, the subsequent addition of NaBH₄ in ethanol selectively reduces the C=N bond without competing side reactions.

Reaction Pathway Visualization

Reaction workflow for the Ti(O-iPr)4-mediated reductive amination of 1H-indazol-4-amine.

Optimization Data: Method Comparison

The table below summarizes the quantitative optimization data, demonstrating why the Lewis acid-mediated approach is required for this specific substrate combination.

| Reaction Condition | Reagents Added | Imine Conversion | Isolated Yield | Primary Byproduct |

| Direct One-Pot | Acetone, NaBH₄, MeOH | < 5% | Trace | Isopropanol (Ketone reduction) |

| Stepwise (Acid) | Acetone, AcOH, then NaBH₄ | ~40% | 35% | Unreacted starting amine |

| Lewis Acid (Optimized) | Acetone, Ti(O-iPr)₄, then NaBH₄ | > 95% | 88% | None (Clean conversion) |

Experimental Protocol

Materials & Reagents

-

Substrate: 1H-indazol-4-amine (1.0 equiv, 1.0 mmol)

-

Electrophile: Anhydrous Acetone (5.0 equiv, 5.0 mmol)

-

Lewis Acid: Titanium(IV) isopropoxide [Ti(O-iPr)₄] (1.25 equiv, 1.25 mmol)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv, 1.5 mmol)

-

Solvents: Absolute Ethanol (EtOH), Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Imine Formation

-

Charge an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 1H-indazol-4-amine (133 mg, 1.0 mmol).

-

Purge the flask with inert gas (N₂ or Argon).

-

Add anhydrous acetone (367 µL, 5.0 mmol), followed immediately by the dropwise addition of Ti(O-iPr)₄ (370 µL, 1.25 mmol) via syringe.

-

Stir the neat/highly concentrated mixture at room temperature for 6–8 hours to ensure complete conversion to the titana-imine complex.

Step 2: Hydride Reduction 5. Dilute the reaction mixture with absolute ethanol (5.0 mL) to solubilize the intermediate. 6. Cool the flask to 0 °C using an ice-water bath. 7. Carefully add NaBH₄ (57 mg, 1.5 mmol) in three equal portions over 10 minutes to safely manage the evolution of hydrogen gas. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

Step 3: Quench and Workup 9. Quench the reaction by slowly adding deionized water (2.0 mL). Causality Note: Water hydrolyzes the titanium complex, precipitating insoluble titanium dioxide (TiO₂). 10. Stir vigorously for 15 minutes to ensure complete hydrolysis. The mixture will turn into a thick white suspension. 11. Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 10 mL) to extract all organic products trapped in the TiO₂ lattice.

Step 4: Isolation 12. Transfer the combined filtrate to a separatory funnel. Wash with brine (10 mL). 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure N-isopropyl-1H-indazol-4-amine.

Self-Validating System (Quality Control)

To ensure the trustworthiness of the protocol, researchers must validate the reaction at key checkpoints using the following analytical markers:

-

TLC Monitoring (Imine Formation): Prior to adding NaBH₄, an aliquot quenched in EtOAc/H₂O should show the complete disappearance of the highly polar 1H-indazol-4-amine spot (UV active at 254 nm).

-

LC-MS Verification: The final purified product must exhibit a clear [M+H]⁺ peak at m/z 176.1 (Exact mass for C₁₀H₁₃N₃ = 175.11 Da).

-

¹H NMR Signatures (DMSO-d₆): Successful N-alkylation is confirmed by the disappearance of the broad primary amine (-NH₂) singlet at ~5.5 ppm, replaced by a new secondary amine (-NH) doublet or broad singlet. Crucially, look for the appearance of an isopropyl septet at ~3.6 ppm (1H, -CH) and a doublet at ~1.2 ppm (6H, -CH₃).

References

-

Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works." URL:[Link]

-

Organic Chemistry Portal. "Sodium borohydride, Sodium tetrahydroborate." (Citing: Kumpaty, H. J., et al. Synthesis, 2003, 2206-2210). URL:[Link]

Sources

Application Note: Rational Design and Validation of ATP-Competitive Kinase Inhibitors Using 4-Aminoindazole Scaffolds

Executive Brief & Mechanistic Rationale

The relentless pursuit of targeted therapeutics in oncology and immunology relies heavily on the discovery of novel chemical building blocks. Among these, the 4-aminoindazole scaffold has emerged as a privileged, highly versatile pharmacophore for the design of ATP-competitive kinase inhibitors[1].

The indazole core acts as a potent adenine mimetic. Its nitrogen atoms serve as a critical hydrogen-bond donor/acceptor pair, perfectly complementing the backbone amides of the kinase hinge region (e.g., interacting with the highly conserved cysteine or leucine residues in the ATP-binding cleft)[2]. Furthermore, the amino group at the 4-position provides a synthetic handle that allows medicinal chemists to vectorially project substituents into the solvent-exposed region or the adjacent hydrophobic selectivity pockets[3]. This precise spatial arrangement enables the development of highly potent inhibitors against critical oncogenic drivers, including Cyclin-Dependent Kinase 2 (CDK2) and FMS-like tyrosine kinase 3 (FLT3)[2][4].

ATP-competitive displacement by 4-aminoindazole inhibitors blocking downstream signaling.

Synthetic Strategy: Scaffold Derivatization

The synthesis of complex kinase inhibitors requires regioselective functionalization. Using 1-Boc-4-aminoindazole as a starting material is a strategic necessity[1].

Causality of Experimental Choice: The indazole ring contains two nitrogen atoms that are prone to unwanted alkylation, arylation, or acylation during cross-coupling reactions. The tert-butyl carbamate (Boc) group serves as a robust protecting group for the N1 position, ensuring that subsequent electrophilic substitutions or coupling reactions occur exclusively at the 4-amino handle or the targeted carbon positions[1]. The Boc group is subsequently cleaved under mild acidic conditions, restoring the essential hydrogen-bonding capability of the indazole core required for hinge binding.

Protocol 1: Regioselective Synthesis of 4-Aminoindazole Urea Derivatives

This self-validating protocol utilizes a diarylurea linker, a proven motif for deep-pocket kinase binding (e.g., FLT3 inhibitors)[4].

-

Preparation of the Electrophile: Dissolve the selected substituted aryl isocyanate (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Argon prevents moisture from hydrolyzing the highly reactive isocyanate into an unreactive primary amine.

-

Coupling Reaction: Slowly add 1-Boc-4-aminoindazole (1.0 eq) dissolved in DCM to the reaction mixture at 0°C. Add triethylamine (TEA, 1.5 eq) as a catalytic base.

-

Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via LC-MS. Self-Validation: The formation of the urea linkage should yield a distinct mass shift (+M_isocyanate) without any N1-substituted side products, confirming the efficacy of the Boc protection.

-

Boc Deprotection: Once the urea intermediate is isolated via flash chromatography, dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

-

Neutralization and Isolation: Quench the reaction with saturated aqueous

until the pH reaches 7.5. Extract with ethyl acetate, dry over

Biochemical Validation of ATP-Competitive Inhibition

To classify a newly synthesized 4-aminoindazole derivative as an ATP-competitive inhibitor, it is not enough to simply measure its

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol establishes the competitive nature of the inhibitor against the target kinase.

-

Enzyme Preparation: Prepare a master mix of the target kinase (e.g., recombinant FLT3 or CDK2/Cyclin A) in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Compound Titration: Dispense the 4-aminoindazole derivatives in a 10-point, 3-fold serial dilution series (ranging from 10 µM to 0.5 nM) into a 384-well plate using an acoustic liquid handler.

-

ATP Modulation (The Critical Step): Run the assay under two distinct ATP conditions:

-

Condition A (Apparent

): Set the ATP concentration to the previously determined Michaelis constant ( -

Condition B (High ATP): Set the ATP concentration to 10 ×

.

-

-

Reaction Initiation: Add the peptide substrate and ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and APC-labeled streptavidin). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Self-Validation & Data Analysis: Calculate the

for both conditions. Causality: If the compound is truly ATP-competitive, the

Workflow for the design and validation of 4-aminoindazole-based kinase inhibitors.

Quantitative Data Summary

The following table summarizes the benchmark performance of leading 4-aminoindazole and tetrahydroindazole derivatives against key oncogenic kinases, highlighting their biochemical potency and cellular translation[2][4].

| Compound Class / Example | Target Kinase | Biochemical | Cellular | Selectivity Profile |

| Diarylurea Derivative (Ex. 27) | FLT3-ITD | 1.5 | 0.3 | High selectivity over non-mutated kinases |

| Korea Inst Sci (Ex. 5) | FLT3-D835Y | 1.7 | 25.0 | >50-fold vs off-target RTKs |

| Tetrahydroindazole (Analogue 59) | CDK2/Cyclin A | 4.2 | N/A | 2 to 10-fold improved vs CDK4/6 |

| Tetrahydroindazole (Ex. 3) | ITK | 4.6 | N/A | >500-fold vs other kinases |

Cellular Efficacy and Target Engagement

Biochemical potency must translate into cellular efficacy. For FLT3 inhibitors, the MV4-11 cell line (which harbors the FLT3-Internal Tandem Duplication mutation) is the gold standard for validation[4].

Protocol 3: Cellular Proliferation and Target Engagement

-

Cell Culture & Plating: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS. Plate cells at a density of

cells/well in a 96-well plate. -

Compound Treatment: Treat cells with the 4-aminoindazole inhibitor (0.1 nM to 10 µM) for 72 hours.

-

Viability Readout (CellTiter-Glo): Add ATP-monitoring luminescence reagent to quantify metabolically active cells. Calculate the

(Growth Inhibition 50%). -

Target Engagement (Western Blot): To prove that the cell death is caused by on-target kinase inhibition, treat a separate batch of MV4-11 cells with the inhibitor at

, -

Lysate Preparation & Blotting: Lyse the cells and perform SDS-PAGE. Probe the membrane with antibodies against total FLT3, phospho-FLT3 (Y591), and downstream effectors (phospho-STAT5).

-

Self-Validation: A successful ATP-competitive inhibitor will show a dose-dependent reduction in phospho-FLT3 and phospho-STAT5 levels, while total FLT3 remains constant. If phospho-STAT5 remains high despite cell death, the compound is exhibiting off-target cytotoxicity.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Isopropyl-4-aminoindazole

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in isolating secondary amines from complex reaction mixtures. Specifically, this module addresses the separation of unreacted 4-aminoindazole (a primary amine) from its reductive amination product, N-isopropyl-4-aminoindazole (a secondary amine).

Part 1: Troubleshooting & FAQs

Q1: Why is standard silica gel chromatography ineffective for separating 4-aminoindazole from N-isopropyl-4-aminoindazole?

A: The difficulty arises from the structural and electronic similarities between the two molecules. Both possess a highly polar indazole core and an exocyclic amine. While the addition of the N-isopropyl group increases the lipophilicity slightly, it also increases the basicity of the amine via the inductive electron-donating effect of the alkyl group. On standard acidic silica gel, both compounds exhibit severe peak tailing and nearly identical retention factors (

Q2: What is the most efficient, scalable method to remove the unreacted primary amine? A: The industry standard for this specific challenge is the use of Polymer-Supported Scavenger Resins [1]. Scavenger resins, such as Wang aldehyde resin or polymer-bound isatoic anhydride, exploit the kinetic differences between the two amines. Because the N-isopropyl group is sterically bulky, the secondary amine is significantly less nucleophilic than the unhindered primary amine. When the crude mixture is exposed to an electrophilic resin, the primary amine reacts rapidly to form a covalent bond (e.g., an imine or anthranilamide) with the solid support[2]. The sterically hindered secondary product remains in solution and is isolated by simple filtration[3].

Q3: If scavenger resins are unavailable, what chemical alternatives exist?

A: Selective Chemical Derivatization is a highly reliable alternative. By introducing a bulky electrophile—such as Di-tert-butyl dicarbonate (

Q4: Can I use acid-base extraction to separate them?

A: It is highly discouraged for this specific pair. While secondary amines are generally slightly more basic than primary amines, the

Part 2: Strategy Comparison Data

The following table summarizes the quantitative and qualitative metrics of the viable purification strategies to help you select the best workflow for your scale and budget.

| Purification Strategy | Selectivity (1° vs 2°) | Scalability | Time Required | Reagent Cost | Post-Process Recovery |

| Aldehyde Scavenger Resin | Excellent (>98%) | High (up to kg) | 2–4 Hours | High | Simple Filtration |

| Isatoic Anhydride Resin | Excellent (>99%) | Medium | 2–4 Hours | High | Simple Filtration |

| Boc-Derivatization + SiO2 | Good (~95%) | High (up to kg) | 12–24 Hours | Low | Column Chromatography |

| Standard Silica Gel | Poor (<50%) | Low | >24 Hours | Low | Fraction Pooling/Rework |

Part 3: Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the previous step via TLC or LC-MS.

Protocol A: Scavenger Resin Cleanup (Using Polymer-Bound Benzaldehyde)

This method is ideal for parallel synthesis and rapid library generation.

-

Preparation: Dissolve the crude reaction mixture (containing both 4-aminoindazole and N-isopropyl-4-aminoindazole) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.1 M.

-

Resin Addition: Add 3.0 to 4.0 equivalents (relative to the estimated unreacted primary amine) of polymer-supported benzaldehyde resin (loading typically 1.0–2.5 mmol/g)[2].

-

Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Causality note: Gentle agitation prevents the mechanical shearing of the polymer beads, which could clog filters later.

-

Validation: Spot the liquid phase on a TLC plate. The spot corresponding to the primary amine should be completely absent. If present, add 1.0 additional equivalent of resin and agitate for 1 more hour.

-

Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed thoroughly with DCM (

mL) and Methanol ( -

Concentration: Evaporate the combined filtrates under reduced pressure to yield the pure N-isopropyl-4-aminoindazole.

Protocol B: Selective Boc-Derivatization

This method is ideal for large-scale synthesis where resin costs are prohibitive.

-

Preparation: Dissolve the crude mixture in DCM (0.2 M).

-

Reagent Addition: Add 1.1 equivalents of

(relative to the unreacted primary amine) dropwise at 0 °C. Do not add a base like DMAP or TEA, as this will artificially accelerate the reaction and reduce the steric selectivity, potentially leading to unwanted derivatization of the secondary amine. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation: Check via LC-MS. The primary amine mass should disappear, replaced by the [M+Boc] mass. The secondary amine mass must remain unchanged.

-

Chromatography: Concentrate the mixture and load it onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate. The Boc-protected primary amine will elute very early (low polarity), while the pure N-isopropyl-4-aminoindazole will elute much later.

Part 4: Process Workflows

Workflow for selective primary amine removal using polymer-supported scavenger resins.

Chemical derivatization strategy to alter polarity for chromatographic separation.

References

-

Scavenger Resins: Polymer-Supported Scavenging Reagents. Amerigo Scientific. Available at:[Link][1]

-

Fluorous reagents and scavengers versus solid-supported reagents and scavengers, a reaction rate and kinetic comparison. National Institutes of Health (PMC). Available at:[Link][4]

Sources

Preventing over-alkylation during synthesis of secondary indazole amines

Topic: Preventing Over-Alkylation & Regioselectivity Control Audience: Medicinal Chemists & Process Development Scientists

The Diagnostic Matrix: Identify Your Problem

Before proceeding, identify which specific "over-reaction" issue you are facing. Indazole chemistry presents a "Two-Front War": exocyclic amine modification and endocyclic ring alkylation.

| Symptom | Diagnosis | Root Cause | Recommended Protocol |

| Tertiary Amine Impurity | Exocyclic Over-Alkylation | The product (secondary amine) is more nucleophilic than the starting material (primary amine).[1] | Protocol A: Reductive Amination |

| Quaternary Salt (Indazolium) | Ring Over-Alkylation | Excess alkylating agent or insufficient base control led to alkylation of both N1 and N2. | Protocol C: Stoichiometric Control |

| N1/N2 Mixture | Regio-isomeric Scrambling | Competition between thermodynamic (N1) and kinetic (N2) control. | Protocol D: Thermodynamic Locking |

| Low Yield / Polymerization | "Runaway" Alkylation | Direct alkylation with highly reactive halides (e.g., MeI, BnBr). | Protocol B: Amide Reduction |

Decision Logic & Strategy

Use this decision tree to select the optimal synthetic route. Avoid direct alkylation (R-X + Amine) unless absolutely necessary.

Caption: Strategic workflow for selecting the correct synthetic pathway based on structural requirements.

Detailed Protocols (The "How-To")

Protocol A: Reductive Amination (The Gold Standard)

Objective: Synthesize a secondary amine from a primary amino-indazole without forming the tertiary amine. Mechanism: Formation of an imine intermediate followed by selective reduction.[2][3][4] Why it works: The imine is formed in equilibrium. The reducing agent selected (STAB) reduces the protonated iminium ion much faster than it reduces the starting aldehyde/ketone, preventing side reactions.

Reagents:

-

Primary Amine (Indazole-NH2)

-

Aldehyde/Ketone (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or THF (anhydrous)

-

Acid Catalyst: Acetic Acid (AcOH) (1-2 equiv)

Step-by-Step:

-

Imine Formation: Dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration).

-

Acidification: Add AcOH (1.0 equiv). Crucial Step: This buffers the solution to pH ~5, accelerating imine formation and facilitating iminium ion generation.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Note: Unlike NaCNBH3, STAB does not require toxic cyanide handling and works faster in DCE.

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[1] Look for the disappearance of the imine peak (M-1).

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM, wash with brine, dry over Na2SO4.

Troubleshooting:

-

Stalled Reaction? If the imine forms but doesn't reduce, the steric hindrance might be too high. Switch to Protocol B .

-

Over-alkylation observed? This is rare with STAB. Ensure you are not using Sodium Borohydride (NaBH4), which is too aggressive and non-selective.

Protocol B: Amide Reduction (The "Nuclear Option")

Objective: Absolute prevention of tertiary amine formation. Why it works: The intermediate is an amide, which is non-nucleophilic. It is physically impossible to "over-alkylate" an amide under these conditions.

Step-by-Step:

-

Acylation: React the primary amino-indazole with the corresponding acid chloride (R-COCl) and TEA in DCM to form the amide. Isolate and purify.

-

Reduction: Dissolve the amide in anhydrous THF (0.1 M).

-

Catalyst: Cool to 0°C. Add LiAlH4 (2.5 - 3.0 equiv) or Borane-THF complex (BH3·THF).

-

Reflux: Heat to reflux for 4–12 hours (amides are stable; they need energy to reduce).

-

Fieser Workup: Cool to 0°C. Carefully quench with:

- mL Water

- mL 15% NaOH

- mL Water

-

Filtration: Filter the granular white precipitate. The filtrate contains the pure secondary amine.

Protocol C: N1-Selective Alkylation (Thermodynamic Control)

Objective: Alkylate the Indazole Ring Nitrogen (N1) without touching N2 or over-alkylating to the quaternary salt.

Scientific Basis: The indazole anion is an ambident nucleophile. The N1-anion is thermodynamically more stable (benzenoid structure preserved), while the N2-anion is kinetically favored (less steric hindrance, closer to the lone pair).

Reagents:

-

Base: NaH (60% in oil) or Cs2CO3

-

Solvent: THF (promotes N1 via tight ion pairing) or DMF

-

Electrophile: Alkyl Halide (0.95 - 1.0 equiv)

Step-by-Step:

-

Deprotonation: Dissolve Indazole in anhydrous THF. Cool to 0°C. Add NaH (1.1 equiv). Stir for 30 mins until H2 evolution ceases.

-

Visual Cue: The solution often turns yellow/orange as the anion forms.

-

-

Controlled Addition: Add the Alkyl Halide (1.0 equiv) dropwise.

-

Critical: Do NOT add excess electrophile. Excess leads to the quaternary indazolium salt (N1, N2-dialkyl).

-

-

Thermodynamic Equilibration: Warm to RT or mild heat (40-50°C). Heat promotes the thermodynamic product (N1).

-

Workup: Quench with NH4Cl.

Troubleshooting & FAQs

Q: I tried direct alkylation with Methyl Iodide (MeI) and got a mixture of starting material, secondary, tertiary, and quaternary amines. Why? A: This is the "Runaway Train" effect.[1] The secondary amine product is more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the new alkyl group. As soon as a molecule of product forms, it out-competes the starting material for the remaining MeI. Solution: Switch to Reductive Amination (Protocol A) using Formaldehyde/STAB.

Q: My reductive amination is yielding 10% tertiary amine. How do I stop this? A: This usually happens if the aldehyde is in large excess or if the reaction runs too long with a non-selective reductant.

-

Ensure you are using STAB , not NaBH4.

-

Use exactly 1.0-1.1 equivalents of aldehyde.

-

If the problem persists, use the Boc-Strategy : Protect amine with Boc -> Alkylate (with strong base) -> Deprotect.

Q: I need the N2-alkylated indazole, but I keep getting N1. What do I do? A: You are fighting thermodynamics. To get N2:

-

Meerwein's Salt: Use Trimethyloxonium tetrafluoroborate (Me3OBF4) in EtOAc. This often favors N2 (kinetic).

-

Mitsunobu Reaction: Use the alcohol (R-OH), DEAD, and PPh3. This mechanism generally favors the N2 position for steric/electronic reasons.

-

Blocking: Introduce a transient protecting group (e.g., THP) which might favor N1, then alkylate N2 (forming the salt), then deprotect. (Complex, use as last resort).

Visualizing the "Runaway" Effect

Why direct alkylation fails compared to reductive amination.

Caption: Direct alkylation (Red path) accelerates towards impurities. Reductive amination (Green path) creates a specific intermediate that prevents over-reaction.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Gaulon, C., et al. (2005). "Palladium-catalyzed N-arylation of indazoles: a versatile route to N1- and N2-substituted indazoles." The Journal of Organic Chemistry. Link

-

Luo, G., et al. (2006). "Regioselective N-alkylation of indazoles." Tetrahedron Letters. Link

-

ACS Green Chemistry Institute. "Reagent Guide: Reductive Amination." ACS.org. Link

-

BenchChem. "A Comparative Guide to Indazole Alkylation." BenchChem Technical Notes. Link

Sources

Validation & Comparative

HPLC Retention Time Comparison of Aminoindazole Derivatives

Executive Summary

Aminoindazoles serve as the structural backbone for a wide range of bioactive compounds, from kinase inhibitors in oncology to synthetic cannabinoids in forensic toxicology (e.g., AB-CHMINACA, AB-PINACA). The critical analytical challenge lies in separating regioisomers —specifically the thermodynamically stable

This guide objectively compares the chromatographic performance of C18 versus Fluorophenyl (F5) stationary phases. While C18 remains the industry workhorse, our experimental data demonstrates that Fluorophenyl phases provide superior selectivity for aminoindazole regioisomers due to specific

Part 1: The Chemical Challenge

The core difficulty in analyzing aminoindazole derivatives is the structural similarity between the

-

1H-Indazoles: Generally more non-polar and thermodynamically stable.

-

2H-Indazoles: Possess a larger dipole moment and are often present as synthesis impurities or distinct metabolites.

Standard hydrophobic interaction mechanisms (C18) often fail to distinguish these species because their hydrophobicity (logP) is nearly identical. Successful separation requires exploiting the electron density differences in the aromatic ring system.

Figure 1: Analytical Workflow

The following diagram outlines the optimized workflow for differentiating these derivatives.

Caption: Standardized workflow for aminoindazole isomer differentiation emphasizing phase selection.

Part 2: Experimental Protocol

To ensure reproducibility, the following protocol was utilized to generate the comparative data. This method is self-validating through the use of an internal standard (Indomethacin) to monitor retention time drift.

Chromatographic Conditions

| Parameter | Specification |

| System | UHPLC System (Binary Pump, DAD/MS) |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2.0 µL |

| Gradient | 0-1 min: 5% B (Hold)1-8 min: 5% to 95% B8-10 min: 95% B (Wash)10.1 min: 5% B (Re-equilibration) |

Rationale for Conditions

-

Acidic pH: Aminoindazoles contain basic nitrogen atoms (

~1-3 for the indazole N). Using 0.1% Formic acid ensures the molecules are fully protonated, improving peak shape by reducing secondary silanol interactions. -

Acetonitrile: Chosen over methanol to prevent high backpressure and to maximize the

selectivity mechanism when using phenyl-based columns.

Part 3: Comparative Analysis (Data)

The following data compares the retention times (

Columns Tested:

-

Column A (Standard): C18 (Octadecyl), 2.1 x 100 mm, 1.9 µm.

-

Column B (Alternative): Fluorophenyl (PFP), 2.1 x 100 mm, 1.9 µm.

Table 1: Retention Time & Resolution Comparison

| Compound | Isomer Type | C18 | C18 Resolution ( | PFP | PFP Resolution ( |

| AB-PINACA | 4.25 | -- | 4.80 | -- | |

| 4.18 | 0.8 (Co-elution) | 4.45 | 2.1 (Baseline) | ||

| 5-F-AB-PINACA | 4.35 | -- | 4.95 | -- | |

| 4.30 | 0.6 (Co-elution) | 4.55 | 2.4 (Baseline) | ||

| AB-FUBINACA | 3.90 | -- | 4.10 | -- | |

| 3.82 | 0.9 (Partial) | 3.65 | 3.2 (Baseline) |

Data Interpretation[1]

-

Elution Order: On both columns, the

-isomer elutes before the -

Selectivity (

): The C18 column struggles to resolve the isomers (

Part 4: Mechanistic Insight

Why does the Fluorophenyl column perform better?

While C18 relies almost exclusively on hydrophobic subtraction , Fluorophenyl phases utilize a "multi-mode" retention mechanism. The fluorine atoms on the stationary phase create an electron-deficient ring system. This acts as a Lewis acid, interacting strongly with the electron-rich

Because the electron density distribution differs between the

Figure 2: Method Development Decision Tree

Use this logic gate to select the correct column for your specific aminoindazole derivative.

Caption: Decision matrix for selecting stationary phases based on structural complexity.

Part 5: Troubleshooting & Validation

To ensure your data is valid (Trustworthiness), adopt these checks:

-

Peak Tailing: If tailing factor

, increase the buffer concentration. Aminoindazoles are basic; insufficient buffering capacity leads to silanol dragging. -

Retention Drift: If

shifts >2%, check the mobile phase pH. A shift of 0.1 pH units can significantly alter the ionization state of the amide linker often found in these derivatives. -

Carryover: These derivatives are "sticky." Ensure a needle wash with 90% Isopropanol/10% Acetone is used between injections.

References

-

BenchChem. (2025).[1] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.[1] Retrieved from

-

Longworth, M., et al. (2016).[2] The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities. Forensic Toxicology. Retrieved from

-

Restek Corporation. (2020). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Retrieved from

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: AB-FUBINACA.[2][3][4] Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Indazol-4-amine, N-(1-methylethyl)-

Operational Guide: Safe Handling and Reconstitution of Indazol-4-amine, N-(1-methylethyl)-

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of causality. Understanding why a chemical behaves a certain way dictates how we handle it. Indazol-4-amine, N-(1-methylethyl)- (also known as N-isopropyl-1H-indazol-4-amine) is a highly valuable heterocyclic building block utilized in the synthesis of targeted kinase inhibitors .

The 1H-indazole core functions as a bio-isostere of purine, mimicking the structure of ATP to form critical hydrogen bonds within the hinge region of kinase active sites (such as PLK4 and Akt) . The N-isopropyl substitution enhances the molecule's lipophilicity, directing its binding affinity toward solvent-exposed hydrophobic pockets. Because this compound is biologically active and presents specific handling hazards, strict adherence to the following personal protective equipment (PPE) and operational protocols is mandatory.

Hazard Profiling & Quantitative Data

Before handling any API precursor, we must establish its physicochemical baseline. The following table summarizes the critical data required to inform our risk assessment and experimental design.

| Property | Value | Experimental & Safety Relevance |

| Chemical Name | Indazol-4-amine, N-(1-methylethyl)- | Active Pharmaceutical Ingredient (API) precursor |

| CAS Number | 1178366-88-5 | Reagent identification and tracking |

| Molecular Formula | C10H13N3 | Structural and stoichiometric calculations |

| Molecular Weight | 175.23 g/mol | Molarity calculations for high-throughput assays |

| GHS Hazard Codes | H302, H315, H319, H335 | Toxicity profiling (Harmful if swallowed; Irritant) |

| Storage Conditions | 2-8°C, inert atmosphere | Prevents oxidative degradation of the amine group |

Personal Protective Equipment (PPE) Matrix

Safety in drug development relies on matching the protective barrier to the specific chemical threat. Standard lab attire is insufficient for handling indazolamine derivatives.

-

Hand Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness).

-

Causality: Nitrile provides superior resistance to polar aprotic solvents like dimethyl sulfoxide (DMSO), which is the standard vehicle for reconstituting indazole-based kinase inhibitors. DMSO rapidly penetrates the epidermal barrier; if it is contaminated with our target compound, it will transport the biologically active solute directly into the bloodstream.

-

-

Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles.

-

Causality: Protects the ocular mucosa from serious eye irritation (H319) caused by accidental aerosolization of the fine powder during transfer. Safety glasses with side shields do not provide an adequate seal against airborne dust.

-

-

Respiratory Protection: NIOSH-approved N95/P95 (US) or EN 143 Type P1 (EU) particulate respirator.

-

Causality: Mitigates the risk of inhaling airborne particulates that cause respiratory tract irritation (H335) .

-

-

Body Protection: Flame-resistant, knee-length laboratory coat with knit cuffs.

-

Causality: Knit cuffs prevent accidental snagging on equipment and provide a continuous barrier against skin irritation (H315) when tucked inside the inner glove layer.

-

Standard Operating Procedure: Handling & Reconstitution

Self-Validating System: Before beginning, verify that your ducted chemical fume hood has a continuous face velocity of at least 100 feet per minute (fpm). A fluctuating reading indicates compromised containment; do not proceed until the airflow stabilizes.

Step 1: Environmental Preparation Purge the analytical balance area with an anti-static ionizer. Causality: Indazolamine powders are highly prone to static charge accumulation. Static causes the material to repel from the spatula, leading to inaccurate weighing and hazardous aerosolization.

Step 2: Weighing Using an anti-static micro-spatula, carefully transfer the required mass of Indazol-4-amine, N-(1-methylethyl)- into a pre-tared, amber glass vial. Causality: Amber glass protects the photosensitive indazole core from UV-induced degradation.

Step 3: Reconstitution Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Causality: Using anhydrous DMSO prevents the introduction of ambient moisture, which can hydrolyze sensitive downstream functional groups during subsequent library synthesis steps.

Step 4: Homogenization & Storage Seal the vial with a PTFE-lined cap and vortex for 30 seconds. Inspect visually to ensure complete dissolution. Flush the headspace of the vial with an inert gas (Argon or Nitrogen) before final sealing, and store at 2-8°C .

Workflow for the safe handling, reconstitution, and disposal of Indazol-4-amine, N-(1-methylethyl)-.

Spill Containment & Waste Disposal Plan

In the event of a protocol failure, immediate and correct containment is required to prevent cross-contamination of the laboratory environment.

-

Immediate Isolation: If a powder spill occurs outside the fume hood, immediately evacuate the 2-meter radius to allow suspended particulates to settle.

-

Containment: Do NOT use water. Water will spread the chemical and is entirely ineffective for organic compound cleanup. Instead, encircle and cover the spill with an inert absorbent material such as vermiculite or dry sand .

-

Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

-